

Goshonoside F5: A Technical Overview of its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: Goshonoside F5

Cat. No.: B12387945

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Introduction

Goshonoside F5 is a naturally occurring diterpene glycoside that has garnered scientific interest for its notable biological activities.[1] First identified in *Rubus chingii* (Chinese raspberry), this compound is a key constituent in a plant with a long history in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Goshonoside F5**, with a focus on its anti-inflammatory effects and underlying molecular mechanisms. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided based on available literature.

Chemical Structure and Properties

Goshonoside F5 is classified as an ent-labdane diterpene glycoside.[2] Its structure consists of a tetracyclic diterpenoid aglycone linked to two glucose moieties.

Chemical Identifiers:

- IUPAC Name: (2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]

- CAS Number: 90851-28-8[1]
- Molecular Formula: C₃₂H₅₄O₁₃[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Goshonoside F5**. These values are computationally predicted and provide an estimate of the compound's characteristics.

Property	Value	Source
Molecular Weight	646.8 g/mol	[1]
Monoisotopic Mass	646.35644177 Da	[1]
logP (Octanol-Water)	-0.44	
Water Solubility	0.76 g/L	
Polar Surface Area	218.99 Å ²	
Hydrogen Bond Donors	9	
Hydrogen Bond Acceptors	13	
Rotatable Bond Count	11	

Spectral Data

Experimental ¹H-NMR and ¹³C-NMR spectral data for **Goshonoside F5** are not readily available in the reviewed literature. While predicted spectra can be found in databases such as the Human Metabolome Database (HMDB), the primary experimental chemical shifts and coupling constants from its initial isolation and characterization have not been located in the searched scientific databases.

Biological Activity and Pharmacology

Goshonoside F5 exhibits significant anti-inflammatory properties.[2][3] It has also been noted for its antioxidant and potential immunity-boosting effects. The primary mechanism of its anti-

inflammatory action involves the suppression of key signaling pathways in the inflammatory response.[2]

Anti-Inflammatory Activity

In vitro studies have demonstrated that **Goshonoside F5** effectively inhibits the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2] The compound has been shown to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key players in the inflammatory cascade.[2] Furthermore, it down-regulates the expression of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α).[2]

The following table summarizes the quantitative inhibitory activity of **Goshonoside F5**.

Target Inhibited	Cell Type	Stimulant	IC ₅₀ Value
Nitric Oxide (NO) Production	Peritoneal Macrophages	LPS	3.84 μ M
PGE ₂ Production	Peritoneal Macrophages	LPS	3.16 μ M
IL-6 Down-regulation	Peritoneal Macrophages	LPS	17.04 μ M
TNF- α Down-regulation	Peritoneal Macrophages	LPS	4.09 μ M

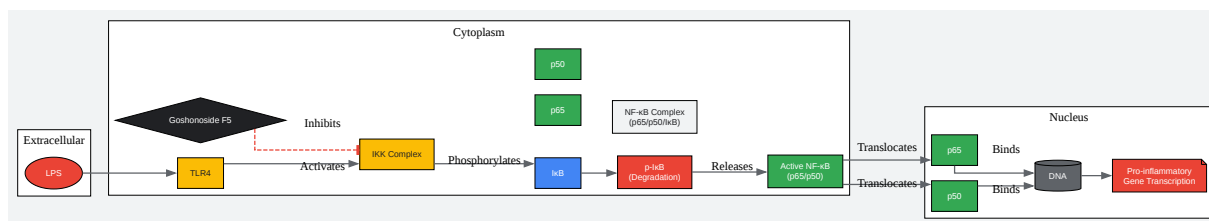
Data sourced from He et al., 2015.[2]

Mechanism of Action: Inhibition of NF- κ B and MAPK Signaling Pathways

The anti-inflammatory effects of **Goshonoside F5** are mediated through its modulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

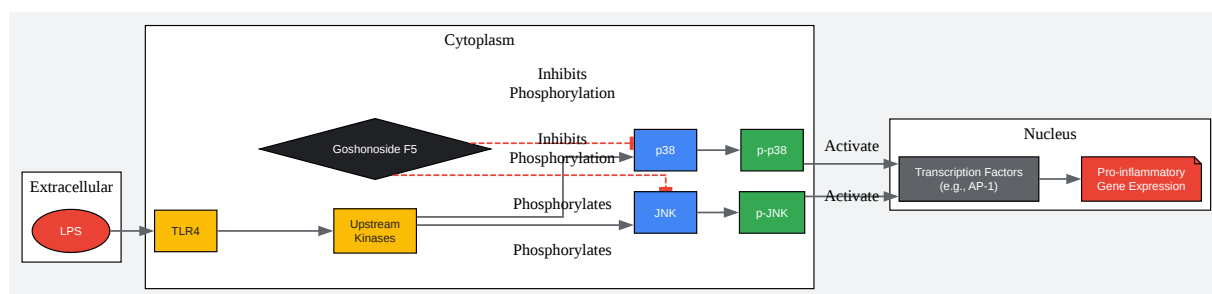
- NF- κ B Pathway: **Goshonoside F5** inhibits the phosphorylation and subsequent degradation of I κ B- α and I κ B- β .^[2] This action blocks the nuclear translocation of the p65 subunit of NF- κ B, a critical step for the transcription of pro-inflammatory genes like iNOS and COX-2.^[2]
- MAPK Pathway: The compound has been shown to suppress the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are involved in the inflammatory response.^[2]

The following diagrams illustrate the inhibitory effects of **Goshonoside F5** on these pathways.



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Inhibition of the NF- κ B Signaling Pathway by Goshonoside F5.



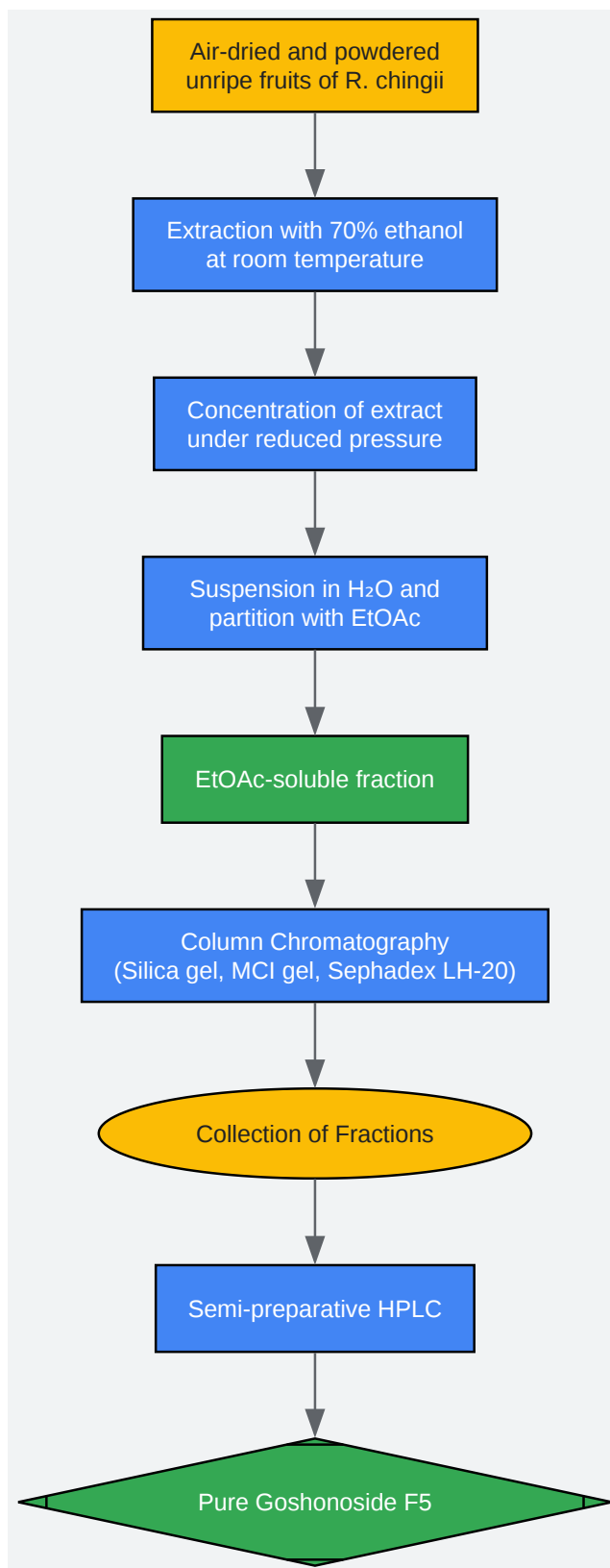
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Inhibition of the MAPK Signaling Pathway by Goshonoside F5.

Experimental Protocols

Isolation of Goshonoside F5 from *Rubus chingii*

A specific, detailed protocol for the isolation of **Goshonoside F5** is not fully detailed in the available literature. However, a general procedure for the isolation of diterpenoids from the unripe fruits of *Rubus chingii* can be described as follows. This procedure should be adapted and optimized for the specific purification of **Goshonoside F5**.



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General Workflow for Terpenoid Isolation from *Rubus chingii*.

In Vitro Anti-Inflammatory Assays (Adapted from He et al., 2015)

- **Cell Culture:** Peritoneal macrophages are harvested from mice and cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Viability Assay:** To determine non-toxic concentrations of **Goshonoside F5**, cells are treated with various concentrations of the compound for 24 hours, and cell viability is assessed using an MTT assay.
- **Measurement of NO Production:** Macrophages are pre-treated with various concentrations of **Goshonoside F5** for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
- **Measurement of PGE₂ and Cytokine Production:** Cells are treated as described for the NO assay. The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- **Western Blot Analysis for NF-κB and MAPK Pathways:**
 - Macrophages are pre-treated with **Goshonoside F5** and then stimulated with LPS for a shorter duration (e.g., 30 minutes).
 - Cells are lysed, and total protein is extracted.
 - Protein concentrations are determined using a BCA protein assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκB-α, p65, p38, and JNK.
 - After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Goshonoside F5 is a bioactive diterpene glycoside with well-documented anti-inflammatory properties. Its ability to inhibit both the NF- κ B and MAPK signaling pathways provides a strong mechanistic basis for its observed effects on pro-inflammatory mediator production. The quantitative data on its inhibitory potency suggest it is a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. Future research should focus on obtaining detailed experimental spectral data to complete its chemical characterization and on developing optimized isolation protocols to facilitate further pharmacological studies.

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